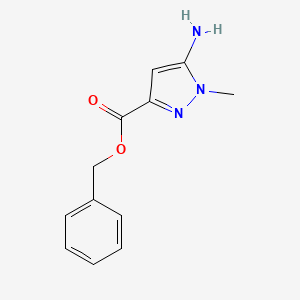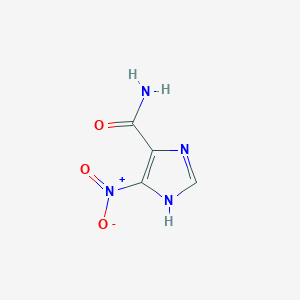
Isopropyl 2-((4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxy-5-(3-(phenylsulfonyl)propanamido)phenyl)amino)-4-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl 2-((4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxy-5-(3-(phenylsulfonyl)propanamido)phenyl)amino)-4-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrimidine core, which is often found in biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 2-((4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxy-5-(3-(phenylsulfonyl)propanamido)phenyl)amino)-4-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate likely involves multiple steps, including the formation of the pyrimidine ring, the introduction of the indole moiety, and the attachment of various functional groups. Typical reaction conditions might include:
Formation of the Pyrimidine Ring: This could involve the condensation of appropriate precursors under acidic or basic conditions.
Introduction of the Indole Moiety: This step might require a coupling reaction, such as a Suzuki or Heck reaction.
Functional Group Modifications: Various functional groups can be introduced or modified using standard organic synthesis techniques, such as amide bond formation, sulfonation, and methylation.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Scaling Up Reactions: Ensuring that reactions can be performed on a large scale without significant loss of yield or purity.
Purification Techniques: Using methods such as crystallization, chromatography, or distillation to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Isopropyl 2-((4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxy-5-(3-(phenylsulfonyl)propanamido)phenyl)amino)-4-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to introduce or modify functional groups.
Reduction: Reduction reactions could be used to alter specific functional groups, such as nitro groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions could be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents and conditions for these reactions might include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halides, acids, or bases.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biology, it might be studied for its potential biological activity, such as its ability to interact with specific enzymes or receptors.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects, such as its ability to act as an inhibitor or activator of specific biological pathways.
Industry
In industry, it might be used in the development of new materials or as a component in various chemical processes.
Mécanisme D'action
The mechanism of action of Isopropyl 2-((4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxy-5-(3-(phenylsulfonyl)propanamido)phenyl)amino)-4-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate would depend on its specific interactions with molecular targets. This could involve binding to specific enzymes, receptors, or other proteins, leading to changes in cellular signaling pathways or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds might include other pyrimidine derivatives or molecules with similar functional groups. Examples could include:
Pyrimidine Derivatives: Such as 5-fluorouracil or cytosine.
Indole Derivatives: Such as tryptophan or indomethacin.
Uniqueness
The uniqueness of Isopropyl 2-((4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxy-5-(3-(phenylsulfonyl)propanamido)phenyl)amino)-4-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate lies in its specific combination of functional groups and structural features, which might confer unique biological or chemical properties.
Propriétés
Formule moléculaire |
C38H45N7O6S |
|---|---|
Poids moléculaire |
727.9 g/mol |
Nom IUPAC |
propan-2-yl 2-[5-[3-(benzenesulfonyl)propanoylamino]-4-[2-(dimethylamino)ethyl-methylamino]-2-methoxyanilino]-4-(1-methylindol-3-yl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C38H45N7O6S/c1-25(2)51-37(47)28-23-39-38(42-36(28)29-24-45(6)32-16-12-11-15-27(29)32)41-31-21-30(33(22-34(31)50-7)44(5)19-18-43(3)4)40-35(46)17-20-52(48,49)26-13-9-8-10-14-26/h8-16,21-25H,17-20H2,1-7H3,(H,40,46)(H,39,41,42) |
Clé InChI |
NEWWHYDSSALEAU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)C1=CN=C(N=C1C2=CN(C3=CC=CC=C32)C)NC4=C(C=C(C(=C4)NC(=O)CCS(=O)(=O)C5=CC=CC=C5)N(C)CCN(C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-Methylimidazo[1,2-a]pyridin-6-yl)ethan-1-one](/img/structure/B12832140.png)
![[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid;ethane](/img/structure/B12832151.png)
![Methyl 7-methylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B12832153.png)
![[1,2]Thiazolo[2,3-a]benzimidazole](/img/structure/B12832175.png)

![N,N-bis(2-hydroxyethyl)-4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)pent-1-enyl]oxy]benzenesulphonamide](/img/structure/B12832183.png)
![Methyl 7-chloro-6-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B12832185.png)
![Rel-(1S,4S,5S)-5-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B12832192.png)

![(S)-2'-(Di-o-tolylphosphanyl)-[1,1'-binaphthalen]-2-ol](/img/structure/B12832208.png)


![N'~2~,N'~6~-bis[(E)-(2-hydroxynaphthalen-1-yl)methylidene]pyridine-2,6-dicarbohydrazide](/img/structure/B12832227.png)

